
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester is a complex organic compound with the molecular formula C22H24N2O8S and a molecular weight of 476.50 g/mol . This compound is known for its unique structural features, which include two benzodioxolyl groups and a thiobis(methyl) linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ylamine with thiobis(methyl) chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiobis(methyl) linkage.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxolyl groups, where nucleophiles like amines or thiols replace the ester groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions often require catalysts or activating agents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved thiobis(methyl) derivatives
Substitution: Substituted benzodioxolyl derivatives
Aplicaciones Científicas De Investigación
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzodioxolyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thiobis(methyl) linkage can undergo redox reactions, modulating the activity of the compound. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Carbamic acid, methyl ester: A simpler ester of carbamic acid, lacking the benzodioxolyl groups.
Carbamic acid, ethyl ester: Another ester of carbamic acid, with ethyl groups instead of benzodioxolyl groups.
Carbamic acid, phenyl ester: Contains phenyl groups instead of benzodioxolyl groups, offering different chemical properties.
Uniqueness: Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester is unique due to the presence of both benzodioxolyl groups and a thiobis(methyl) linkage. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74091-47-7 |
|---|---|
Fórmula molecular |
C22H24N2O8S |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C22H24N2O8S/c1-21(2)29-15-11-7-9-13(17(15)31-21)27-19(25)23(5)33-24(6)20(26)28-14-10-8-12-16-18(14)32-22(3,4)30-16/h7-12H,1-6H3 |
Clave InChI |
GINNZXYWHOXWCO-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC3=CC=CC4=C3OC(O4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
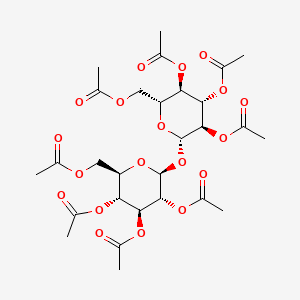
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
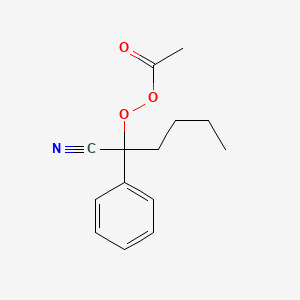
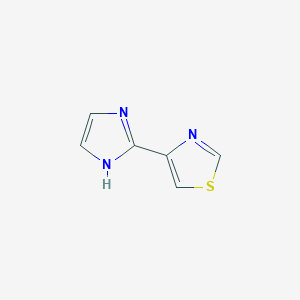
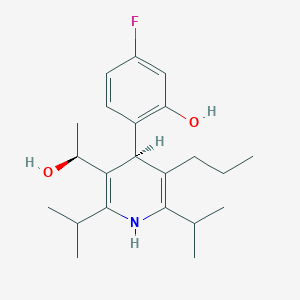
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
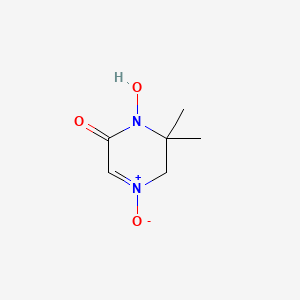
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
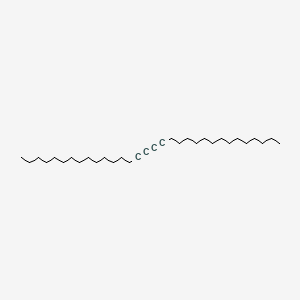
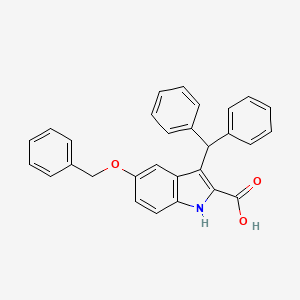
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

